molecular formula C16H17NO2 B14183420 1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine CAS No. 918108-22-2

1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine

Cat. No.: B14183420
CAS No.: 918108-22-2
M. Wt: 255.31 g/mol
InChI Key: PPLFLNWTCKEXLB-UHFFFAOYSA-N
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Description

1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine is an organic compound that features a dioxolane ring fused to a phenyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine typically involves the reaction of 2-phenyl-1,3-dioxolane with an appropriate amine under controlled conditions. One common method involves the use of glucose as an eco-friendly reductant in an alkaline medium . The reaction conditions often include specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers and resins with enhanced properties.

Mechanism of Action

The mechanism of action of 1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

918108-22-2

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

[4-(2-phenyl-1,3-dioxolan-2-yl)phenyl]methanamine

InChI

InChI=1S/C16H17NO2/c17-12-13-6-8-15(9-7-13)16(18-10-11-19-16)14-4-2-1-3-5-14/h1-9H,10-12,17H2

InChI Key

PPLFLNWTCKEXLB-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)CN

Origin of Product

United States

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